

Commercially available 1-Bromo-4-chloro-2-fluoro-5-methylbenzene suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Cat. No.:	B1278797

[Get Quote](#)

Technical Guide: 1-Bromo-4-chloro-2-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-chloro-2-fluoro-5-methylbenzene**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercially available suppliers, key chemical properties, and representative experimental protocols.

Commercial Availability and Chemical Properties

1-Bromo-4-chloro-2-fluoro-5-methylbenzene and its isomers are available from a range of chemical suppliers. The specific isomer should be carefully selected based on the desired substitution pattern for subsequent synthetic steps. Below is a summary of key quantitative data for the title compound and a closely related isomer.

Property	1-Bromo-4-chloro-2-fluoro-5-methylbenzene	1-Bromo-2-chloro-5-fluoro-4-methylbenzene
CAS Number	200190-87-0 [1]	201849-17-4 [2]
Molecular Formula	C ₇ H ₅ BrClF [2]	C ₇ H ₅ BrClF [2]
Molecular Weight	223.47 g/mol [2]	223.47 g/mol [2]
IUPAC Name	1-bromo-4-chloro-2-fluoro-5-methylbenzene [1]	1-bromo-2-chloro-5-fluoro-4-methylbenzene [2]
Synonyms	5-Bromo-2-chloro-4-fluorotoluene	4-Bromo-5-chloro-2-fluorotoluene
Purity	Varies by supplier	>98% (typical)
Physical Form	Solid (typical)	Solid (typical)

Key Suppliers:

A number of chemical suppliers offer **1-Bromo-4-chloro-2-fluoro-5-methylbenzene** and its isomers. Researchers should consult the suppliers' websites for current availability, purity specifications, and pricing. Notable suppliers include:

- Echemi
- ChemUniverse
- AKSci
- Key Organics
- Chem-Tools
- BOC Sciences
- AccelaChem
- Pharmaffiliates

Applications in Organic Synthesis

1-Bromo-4-chloro-2-fluoro-5-methylbenzene serves as a versatile building block in organic synthesis.^[3] Its utility stems from the differential reactivity of the halogen substituents, allowing for selective transformations in multi-step synthetic sequences. This compound is primarily used as an intermediate in the creation of more complex molecules, particularly for the development of new pharmaceutical active ingredients (APIs) and agrochemicals.^[4]

Representative Experimental Protocol: Synthesis of Halogenated Aromatic Compounds via Sandmeyer-type Reaction

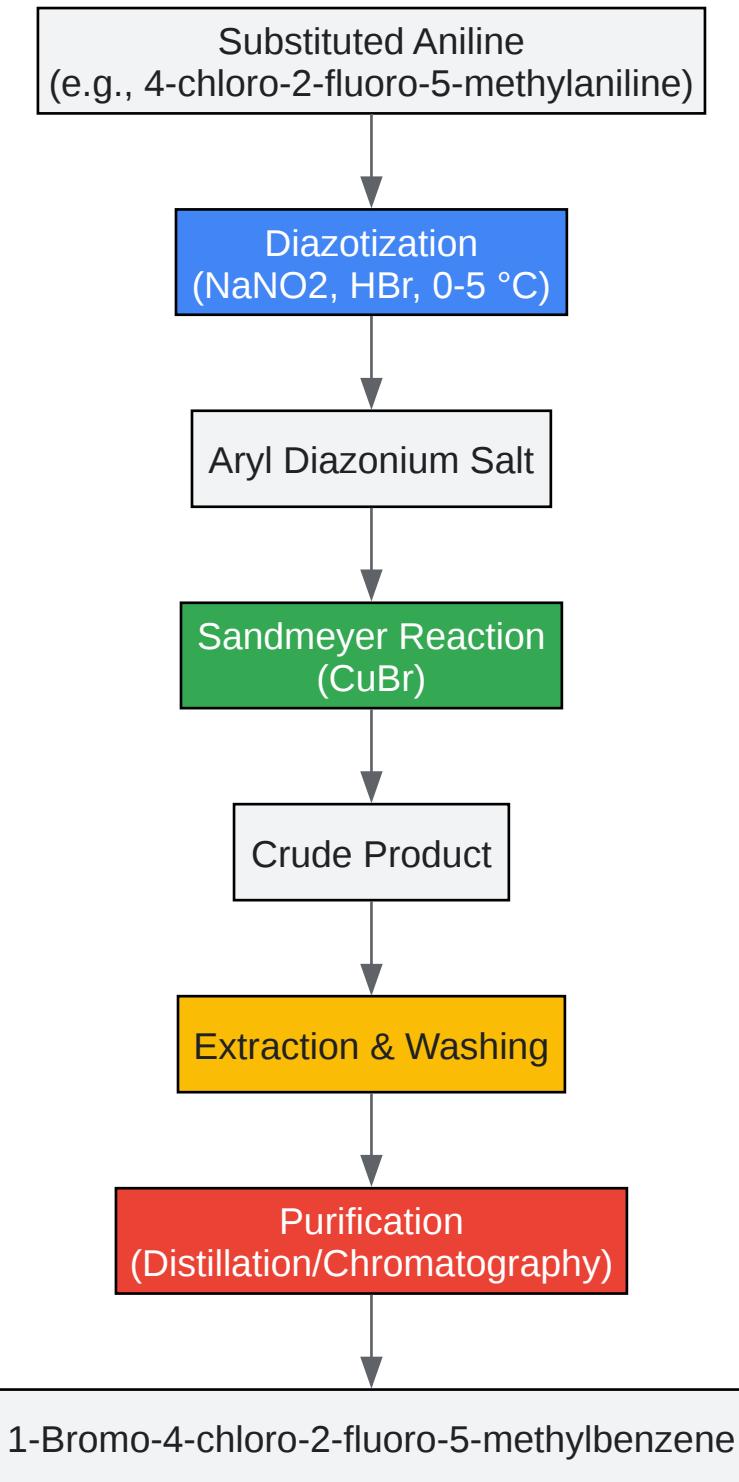
While a specific, detailed protocol for the synthesis of **1-Bromo-4-chloro-2-fluoro-5-methylbenzene** is not readily available in the public domain, a common method for the introduction of halogens onto an aromatic ring is the Sandmeyer reaction.^[5] This reaction proceeds via the diazotization of an aniline precursor, followed by decomposition of the diazonium salt with a copper(I) halide. The following is a representative protocol for a similar transformation, which can be adapted by a skilled chemist for the synthesis of the title compound from a suitable aniline starting material.

Reaction: Diazotization of an aromatic amine followed by bromination.

Materials:

- Substituted Aniline (e.g., 4-chloro-2-fluoro-5-methylaniline)
- Sodium Nitrite (NaNO_2)
- Hydrobromic Acid (HBr)
- Copper(I) Bromide (CuBr)
- Ice
- Diethyl Ether or Dichloromethane
- Saturated Sodium Bicarbonate solution

- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)


Procedure:

- **Diazotization:** The substituted aniline is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.
- **Workup:** After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined and washed successively with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as distillation, recrystallization, or column chromatography to yield the desired bromo-chloro-fluoro-methylbenzene.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a halogenated aromatic compound, such as **1-Bromo-4-chloro-2-fluoro-5-methylbenzene**, starting from a substituted aniline.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

This guide provides a foundational understanding of **1-Bromo-4-chloro-2-fluoro-5-methylbenzene** for research and development purposes. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-4-chloro-2-fluoro-5-methylbenzene [myskinrecipes.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem-tools.com [chem-tools.com]
- 4. Page loading... [guidechem.com]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [Commercially available 1-Bromo-4-chloro-2-fluoro-5-methylbenzene suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278797#commercially-available-1-bromo-4-chloro-2-fluoro-5-methylbenzene-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com